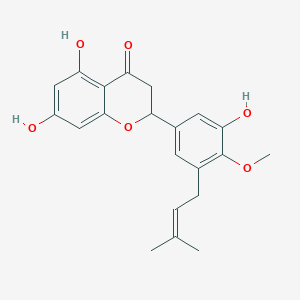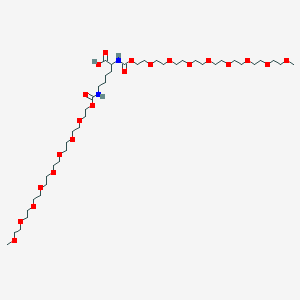
2-Nitrobenzoic-D4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzoic-D4 acid is a deuterated form of 2-nitrobenzoic acid, an organic compound with the formula C7H5NO4. The deuterium labeling is used to trace the compound in various chemical reactions and processes. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on a benzene ring, with the nitro group in the ortho position relative to the carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used.
Decarboxylation: High temperatures, typically above 180°C, are required.
Major Products
Reduction: 2-Aminobenzoic-D4 acid
Esterification: Various esters of this compound
Decarboxylation: Nitrobenzene-D4
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzoic acid: The non-deuterated form, used in similar applications but without the tracing capabilities.
3-Nitrobenzoic acid: An isomer with the nitro group in the meta position, used in different chemical reactions.
4-Nitrobenzoic acid: An isomer with the nitro group in the para position, also used in various chemical processes.
Uniqueness
2-Nitrobenzoic-D4 acid is unique due to its deuterium labeling, which allows for its use as a tracer in various scientific studies. This labeling provides valuable information on reaction mechanisms and metabolic pathways that cannot be obtained with the non-deuterated form.
Eigenschaften
Molekularformel |
C7H5NO4 |
|---|---|
Molekulargewicht |
171.14 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI-Schlüssel |
SLAMLWHELXOEJZ-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


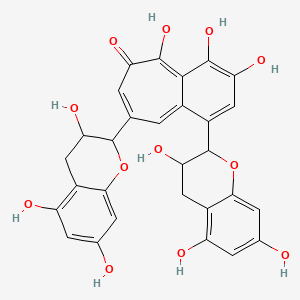
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![b']Difuran](/img/structure/B15127149.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
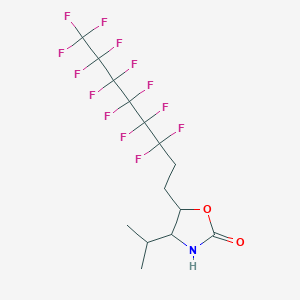
![1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B15127178.png)
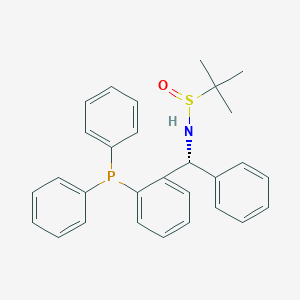
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)

![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
